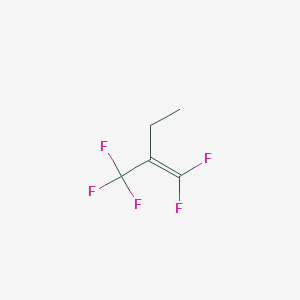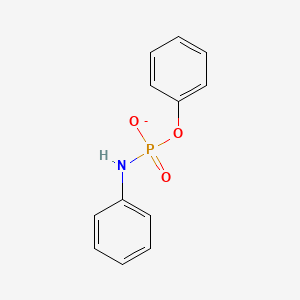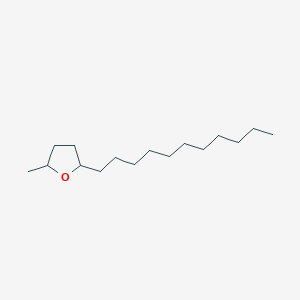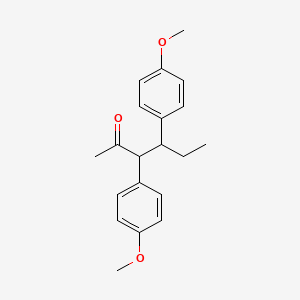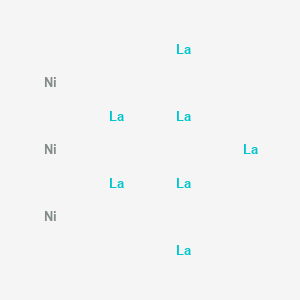
Lanthanum--nickel (7/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum–nickel (7/3) is an intermetallic compound composed of lanthanum and nickel in a 7:3 ratio. This compound is part of a broader family of lanthanum-nickel alloys, which exhibit unique properties due to the combination of a rare earth element (lanthanum) and a transition metal (nickel). These alloys are known for their applications in hydrogen storage, catalysis, and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum–nickel (7/3) can be synthesized through various methods, including:
Co-precipitation: This involves the simultaneous precipitation of lanthanum and nickel salts from a solution, followed by calcination to form the desired alloy.
Solid-State Reaction: This method involves the direct reaction of lanthanum oxide and nickel oxide at high temperatures to form the alloy.
Industrial Production Methods
Industrial production of lanthanum–nickel (7/3) typically involves high-temperature reduction processes, where lanthanum oxide and nickel oxide are reduced in a hydrogen atmosphere to form the alloy. This method ensures high purity and uniformity of the final product .
Chemical Reactions Analysis
Types of Reactions
Lanthanum–nickel (7/3) undergoes several types of chemical reactions, including:
Hydrogenation: The alloy can absorb hydrogen to form hydrides, which are useful for hydrogen storage applications.
Oxidation: The alloy can be oxidized at elevated temperatures, forming lanthanum oxide and nickel oxide.
Catalytic Reactions: Lanthanum–nickel (7/3) can act as a catalyst in various reactions, such as the dry reforming of methane.
Common Reagents and Conditions
Hydrogenation: Typically conducted at low temperatures and moderate pressures to form hydrides.
Oxidation: Requires elevated temperatures and an oxygen-rich environment.
Catalytic Reactions: Often involve the use of methane and carbon dioxide at high temperatures.
Major Products
Hydrides: Formed during hydrogenation reactions.
Oxides: Formed during oxidation reactions.
Scientific Research Applications
Lanthanum–nickel (7/3) has a wide range of scientific research applications, including:
Hydrogen Storage: The alloy’s ability to absorb and release hydrogen makes it valuable for hydrogen storage systems.
Catalysis: Used as a catalyst in various chemical reactions, including hydrogenation and dry reforming of methane.
Magnetic Materials: Lanthanum-doped nickel ferrites exhibit improved magnetic properties, making them useful in magnetic devices.
Environmental Applications: Lanthanum-doped nickel oxide nanostructures are used for the degradation of pollutants like rhodamine B.
Mechanism of Action
The mechanism by which lanthanum–nickel (7/3) exerts its effects varies depending on the application:
Hydrogen Storage: The alloy absorbs hydrogen to form hydrides, which can be released upon heating.
Catalysis: The alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products.
Magnetic Properties: The incorporation of lanthanum into nickel ferrites enhances their magnetic properties by altering the crystal structure and magnetic interactions.
Comparison with Similar Compounds
Lanthanum–nickel (7/3) can be compared with other lanthanum-nickel alloys, such as:
Lanthanum–nickel (5/1): Known for its hydrogen storage capacity.
Lanthanum–nickel (2/1): Used in catalytic applications.
Lanthanum–nickel (3/1): Exhibits unique magnetic properties.
Lanthanum–nickel (7/3) is unique due to its specific ratio of lanthanum to nickel, which imparts distinct properties suitable for hydrogen storage and catalytic applications .
Properties
CAS No. |
12057-13-5 |
|---|---|
Molecular Formula |
La7Ni3 |
Molecular Weight |
1148.418 g/mol |
IUPAC Name |
lanthanum;nickel |
InChI |
InChI=1S/7La.3Ni |
InChI Key |
ZFYQTCLEJJBELX-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[La].[La].[La].[La].[La].[La].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


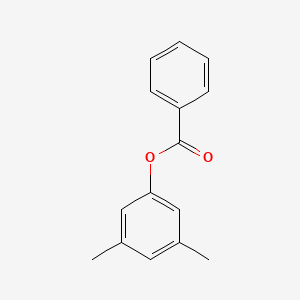

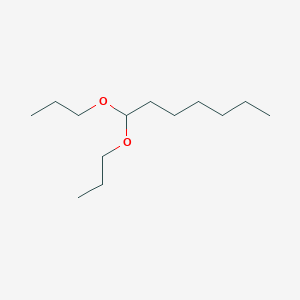
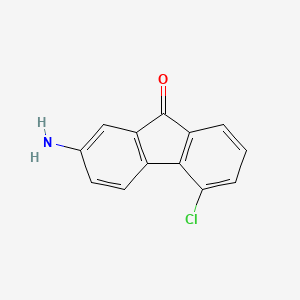
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

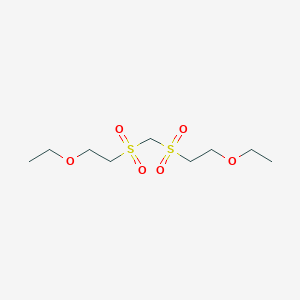

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
